

Spectroscopic comparison of (S)-Methyl 2-aminohexanoate hydrochloride and its D-enantiomer

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Compound of Interest

Compound Name: (S)-Methyl 2-aminohexanoate hydrochloride

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A Spectroscopic Guide to (S)-Methyl 2-aminohexanoate Hydrochloride and its D-Enantiomer

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This guide provides a detailed spectroscopic comparison of **(S)-Methyl 2-aminohexanoate hydrochloride** and its corresponding D-enantiomer, (R)-Methyl 2-aminohexanoate hydrochloride. As enantiomers, these compounds possess identical chemical structures and molecular weights, differing only in the three-dimensional arrangement of atoms around the chiral center. This structural difference dictates their interaction with polarized light and chiral environments, while their response to most standard spectroscopic techniques remains identical.

This document outlines the expected outcomes from standard spectroscopic analyses—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—and details the chiroptical methods required for their differentiation. Detailed experimental protocols are provided for researchers in drug development and chemical analysis.

Standard Spectroscopic Analysis (Achiral Conditions)

In achiral solvents and under standard instrumental conditions, (S)- and (R)-Methyl 2-aminohexanoate hydrochloride are spectroscopically indistinguishable. The data presented below are the expected values for both enantiomers.

Molecular Formula: C₇H₁₆ClNO₂ Molecular Weight: 181.66 g/mol [\[1\]](#)[\[2\]](#)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For both enantiomers, the chemical shifts (δ), coupling constants (J), and multiplicities are expected to be identical.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, D₂O)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.10	Triplet (t)	1H	α -CH
~3.80	Singlet (s)	3H	O-CH ₃
~1.95	Multiplet (m)	2H	β -CH ₂
~1.35	Multiplet (m)	4H	γ -CH ₂ & δ -CH ₂
~0.90	Triplet (t)	3H	ε -CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, D₂O)

Chemical Shift (δ) ppm	Assignment
~172.0	C=O (Ester Carbonyl)
~55.0	α -C
~53.0	O-CH ₃
~30.0	β -C
~26.0	γ -C
~21.0	δ -C
~13.0	ε -C

The FTIR spectra are characterized by absorptions corresponding to the key functional groups present in the molecule. The vibrational frequencies for both enantiomers will be identical.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3100-2800	Strong, Broad	N-H Stretch	Ammonium (-NH ₃ ⁺)
2960-2850	Medium-Strong	C-H Stretch	Alkyl Chain
~1740	Strong	C=O Stretch	Ester Carbonyl
~1580	Medium	N-H Bend	Ammonium (-NH ₃ ⁺)
1250-1150	Strong	C-O Stretch	Ester

In mass spectrometry, the molecule is ionized, and the resulting mass-to-charge ratio (m/z) is measured. The hydrochloride salt will dissociate, and the free amine will be analyzed. Both enantiomers will produce identical mass spectra and fragmentation patterns.

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z	Proposed Fragment	Identity
145	[M] ⁺	Molecular Ion (Free Base)
114	[M - OCH ₃] ⁺	Loss of methoxy group
88	[M - C ₄ H ₉] ⁺	Cleavage of the butyl side chain
74	[H ₂ N=CH-COOCH ₃] ⁺	McLafferty rearrangement fragment

Chiral-Specific Spectroscopic Comparison

To differentiate between the (S) and (D) enantiomers, techniques that employ a chiral element, such as polarized light or a chiral auxiliary, are necessary.

Optical rotation is the definitive, non-destructive method for distinguishing between enantiomers. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[3][4][5]

- **(S)-Methyl 2-aminohexanoate hydrochloride** is expected to be levorotatory (rotate light to the left, designated with a '-' sign).
- **(R)-Methyl 2-aminohexanoate hydrochloride** is expected to be dextrorotatory (rotate light to the right, designated with a '+' sign).

The specific rotation, $[\alpha]$, is a standardized value. For a given enantiomer, its partner will have a specific rotation of the exact same magnitude but the opposite sign (e.g., +15.5° vs. -15.5°).

While standard NMR cannot distinguish enantiomers, the addition of a chiral solvating agent (CSA) or a chiral shift reagent to the NMR sample can.[6][7][8][9] The CSA (e.g., (R)-Mosher's acid or a chiral crown ether) forms transient diastereomeric complexes with each enantiomer.[7][8] Since diastereomers have different physical properties, the corresponding nuclei in these complexes are no longer chemically equivalent and will exhibit different chemical shifts in the NMR spectrum, allowing for their distinction and quantification.[6][9]

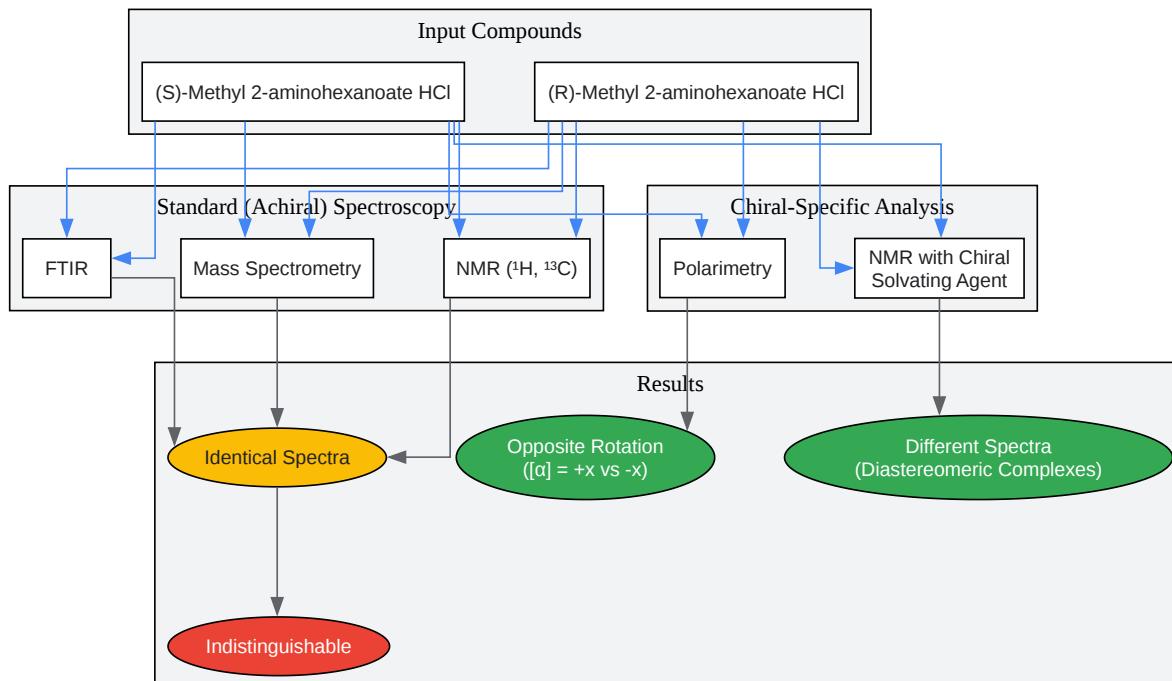
Experimental Protocols

- Sample Preparation: Dissolve 5-10 mg of the amino acid ester hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[\[10\]](#) Ensure the sample is fully dissolved.
- Instrument Setup: Place the sample tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire a standard ¹H spectrum. For ¹³C NMR, a longer acquisition time will be necessary due to the low natural abundance of the ¹³C isotope.
- Chiral Analysis (Optional): To differentiate enantiomers, add a molar equivalent of a suitable chiral solvating agent to the prepared NMR sample and re-acquire the ¹H NMR spectrum. Observe the splitting of key signals (e.g., the α -proton or methyl ester protons) into two distinct sets of peaks, one for each diastereomeric complex.[\[6\]](#)[\[9\]](#)
- Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[\[11\]](#)[\[12\]](#)
- Pellet Formation: Transfer the powder mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[\[13\]](#)[\[14\]](#)
- Background Spectrum: Place an empty pellet holder (or a pellet made of pure KBr) in the FTIR instrument and run a background scan to account for atmospheric CO₂ and H₂O.[\[15\]](#)
- Sample Analysis: Replace the background with the sample pellet and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.[\[15\]](#)
- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile.[\[16\]](#)
- Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
- Method: Inject a small volume (1-5 μ L) of the sample solution. The analyte will be ionized in the ESI source (typically in positive ion mode to generate [M+H]⁺).

- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu) to observe the molecular ion and key fragment ions.[17][18]
- Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a specific volume of a suitable solvent (e.g., water, methanol) in a volumetric flask to achieve a precise concentration (c), typically in g/mL.[4]
- Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
- Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present. Measure the observed optical rotation (α).
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (c \times l)$. The measurement is typically reported with the temperature and wavelength of light used (e.g., sodium D-line, 589 nm).[4]

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the (S) and (R) enantiomers.



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